4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine ring structure but differs in its overall framework.
Triazoles: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Uniqueness
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-5-(3-methylpyridin-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-6-5-12-4-3-8(6)9-7(2)10(11)14-13-9/h3-5H,1-2H3,(H3,11,13,14) |
InChI Key |
YKKPOUTUMYRDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
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